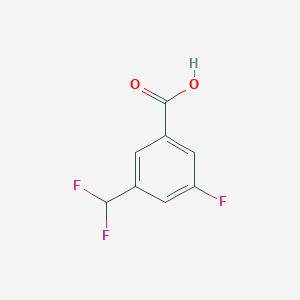

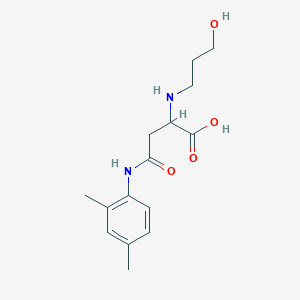

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" is a pyrazole carboxamide derivative, which is a class of compounds known for their applications in agrochemicals as fungicides and in medical research as potential therapeutic agents. Pyrazole carboxamides have been studied for various biological activities, including their use as nematocides and potential anticancer agents .

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves multiple steps starting from basic organic compounds. For instance, the synthesis of related compounds has been reported using starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate , or from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . These processes involve several chemical transformations, including cyclization, saponification, and condensation reactions, to form the pyrazole carboxamide core structure. The synthesis routes are often designed to introduce various substituents that can affect the biological activity of the final compound .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring attached to a carboxamide group. Substituents on the pyrazole ring, such as fluorophenyl groups, can significantly influence the compound's properties and interactions with biological targets. The precise arrangement of atoms and functional groups within the molecule can be determined through techniques like crystallography, which provides insights into the compound's three-dimensional conformation and potential binding modes with biological receptors .

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of fluorine atoms can affect the reactivity of the compound, as fluorine is a highly electronegative element that can influence the electron distribution within the molecule. The carboxamide group can participate in hydrogen bonding and other interactions, which are important for the compound's biological activity. The synthesis of these compounds often involves reactions such as nucleophilic substitution, desmethylation, and O-methylation, which are crucial for introducing specific functional groups and achieving the desired chemical structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine atoms can increase the compound's lipophilicity, potentially affecting its ability to penetrate biological membranes. The characterization of these compounds typically involves spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectroscopy, which provide detailed information about the molecular composition and structure. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cytotoxic Activity

Compounds related to N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These studies aim to explore novel treatments for cancer by identifying compounds that can effectively inhibit the growth of cancer cells. For example, pyrazolo[1,5-a]pyrimidines and Schiff bases derived from similar pyrazole carboxamides have demonstrated cytotoxic effects against colon, lung, breast, and liver cancer cell lines (Hassan et al., 2015).

Nematocidal and Fungicidal Activities

Some fluoro-containing pyrazole carboxamide derivatives have been synthesized and tested for nematocidal activity against Meloidogyne incognita, showcasing the potential agricultural applications of these compounds in controlling parasitic nematodes that affect crops (Zhao et al., 2017).

Material Science Applications

- Optical Properties: Research into fluorinated pyrazoles and related compounds also extends into material science, where the synthesis and characterization of such compounds can lead to materials with novel optical properties. These materials may find applications in organic electronics or as fluorescent markers (Chen et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2/c1-2-27-17-11-25(13-8-6-12(20)7-9-13)24-18(17)19(26)23-10-14-15(21)4-3-5-16(14)22/h3-9,11H,2,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWYIRCGIOMSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)

![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)